molecular formula C9H10ClNO3 B2637555 Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate CAS No. 203208-33-7

Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2637555
CAS No.: 203208-33-7
M. Wt: 215.63
InChI Key: DEJIKJRQRUZJSV-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloroacetyl and ester functional groups makes it a versatile intermediate for further chemical modifications.

Scientific Research Applications

Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-acetyl-5-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with methyl alcohol to yield the ester

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The chloroacetyl group can be reduced to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(2-hydroxyacetyl)-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: 4-(2-aminoacetyl)-5-methyl-1H-pyrrole-2-carboxylate or 4-(2-thioacetyl)-5-methyl-1H-pyrrole-2-carboxylate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetyl-5-methyl-1H-pyrrole-2-carboxylate: Lacks the chloroacetyl group, making it less reactive.

    4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Methyl 4-(2-bromoacetyl)-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromoacetyl group, which has different reactivity compared to the chloroacetyl group.

Uniqueness

Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both chloroacetyl and ester functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of bioactive compounds and materials.

Properties

IUPAC Name

methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-6(8(12)4-10)3-7(11-5)9(13)14-2/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJIKJRQRUZJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203208-33-7
Record name methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate
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